(3R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide
Overview
Description
(3R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide (3R-BTPCH) is a synthetic compound that has been the subject of numerous scientific studies due to its potential applications in a variety of areas. It is a bicyclic compound with a unique structure that has been found to possess a variety of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Molecular Structure
- Synthesis and Characterization : The compound has been synthesized and characterized using various spectroscopic methods, contributing to the understanding of its molecular structure (Karrouchi et al., 2020).
Biological Evaluation
- Antidiabetic and Antioxidant Activities : In vitro studies have revealed antidiabetic and antioxidant activities for this compound. Its potential anti-diabetic activity has been explored through molecular docking studies, suggesting inhibition of specific enzymes (Karrouchi et al., 2020).
Chemical Sensor Development
- Fluorescent and Colorimetric pH Probe : The compound's structure has contributed to the development of a highly water-soluble fluorescent and colorimetric pH probe. This probe is useful for monitoring acidic and alkaline solutions and has potential applications in intracellular pH imaging (Diana et al., 2020).
Structural Characterization and Biological Activities
- Structural Elucidation and Biocidal Activities : The compound has been used in the synthesis and structural characterization of organotin(IV) dithiocarboxylates, which have shown biocidal activities. This includes antimicrobial properties, highlighting its relevance in medicinal chemistry (ZIA-UR-REHMAN et al., 2009).
properties
IUPAC Name |
(3R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-18(2)19(3)15(20)16(10-7-11-17-13-16)12-14-8-5-4-6-9-14/h4-6,8-9,17H,7,10-13H2,1-3H3/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMYVCTVABDRKT-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N(C)C(=O)C1(CCCNC1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)N(C)C(=O)[C@]1(CCCNC1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10705433 | |
Record name | (3R)-3-Benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10705433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
339539-84-3 | |
Record name | (3R)-3-Benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10705433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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